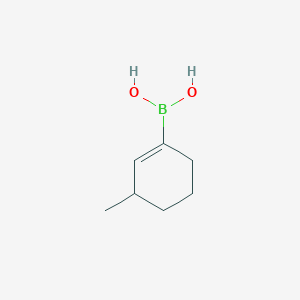
(3-Methylcyclohex-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylcyclohex-1-en-1-yl)boronic acid is an organic compound with the molecular formula C7H13BO2. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used extensively in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of 3-methylcyclohexene followed by oxidation. The reaction conditions often include the use of borane (BH3) or diborane (B2H6) as the boron source, and hydrogen peroxide (H2O2) or sodium perborate (NaBO3) as the oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
(3-Methylcyclohex-1-en-1-yl)boronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäureester oder Borate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Boran zu bilden.
Substitution: Die Boronsäuregruppe kann durch andere funktionelle Gruppen substituiert werden, durch Reaktionen wie die Suzuki-Miyaura-Kupplung.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2) oder Natriumperborat (NaBO3) in einem wässrigen Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in einem inerten Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Boronsäureester oder Borate.
Reduktion: Boranderivate.
Substitution: Verschiedene substituierte Cyclohexenderivate abhängig vom Kupplungspartner.
Wissenschaftliche Forschungsanwendungen
(3-Methylcyclohex-1-en-1-yl)boronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird bei der Synthese biologisch aktiver Moleküle und Pharmazeutika eingesetzt.
Medizin: Wird bei der Entwicklung von borhaltigen Medikamenten und als Vorläufer für Bor-Neutroneneinfangtherapie (BNCT)-Mittel verwendet.
Wirkmechanismus
Der Mechanismus, durch den (3-Methylcyclohex-1-en-1-yl)boronsäure ihre Wirkung entfaltet, beruht hauptsächlich auf ihrer Fähigkeit, reversible kovalente Bindungen mit Diolen und anderen Nucleophilen zu bilden. Diese Eigenschaft wird in der Suzuki-Miyaura-Kupplungsreaktion ausgenutzt, bei der die Boronsäuregruppe eine Transmetallierung mit einem Palladiumkatalysator durchläuft, gefolgt von einer reduktiven Eliminierung, um die gewünschte Kohlenstoff-Kohlenstoff-Bindung zu bilden .
Wirkmechanismus
The mechanism by which (3-Methylcyclohex-1-en-1-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenylboronsäure: Eine weitere Boronsäure, die in der Suzuki-Miyaura-Kupplung verwendet wird, jedoch mit einer Phenylgruppe anstelle eines Cyclohexenrings.
4-Methylcyclohexen-1-ylboronsäure: Ähnliche Struktur, aber mit der Methylgruppe an einer anderen Position am Cyclohexenring.
Einzigartigkeit
(3-Methylcyclohex-1-en-1-yl)boronsäure ist aufgrund ihrer spezifischen Struktur einzigartig, die eine besondere Reaktivität und Selektivität in chemischen Reaktionen verleiht. Ihre Fähigkeit, stabile Komplexe mit Diolen und anderen Nucleophilen zu bilden, macht sie besonders wertvoll in der organischen Synthese und in der pharmazeutischen Chemie .
Eigenschaften
IUPAC Name |
(3-methylcyclohexen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2/c1-6-3-2-4-7(5-6)8(9)10/h5-6,9-10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAIPORPYQXGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(CCC1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273791.png)
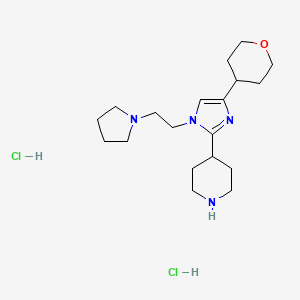

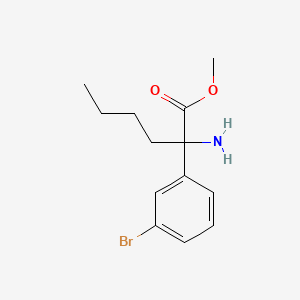

![N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)
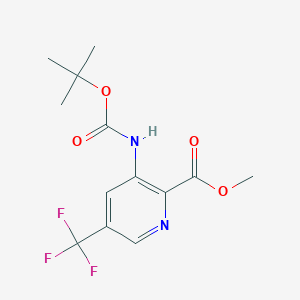
![1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one](/img/structure/B12273838.png)
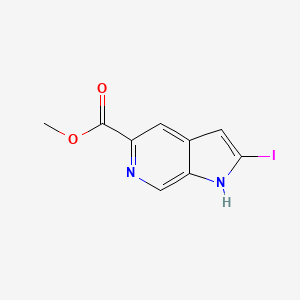
![3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273867.png)
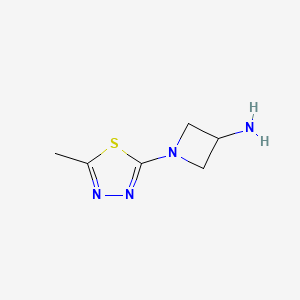
![1-(5-Chlorothiophen-2-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273882.png)
![6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12273887.png)
![5-Chloro-6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12273893.png)
